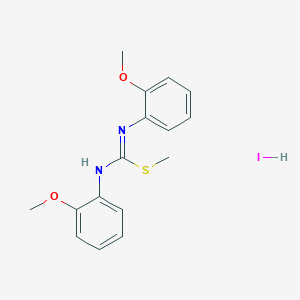
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide (MMBC) is a synthetic compound that has gained attention due to its potential application in scientific research. MMBC is a member of the synthetic cannabinoid class and has been found to exhibit high affinity for the cannabinoid receptor CB2.
Mécanisme D'action
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit anti-inflammatory, immunomodulatory, and antitumor effects. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. However, one limitation is the potential for off-target effects, as Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit activity at other receptors.
Orientations Futures
For Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide research include the investigation of its potential as a treatment for inflammatory and autoimmune diseases, as well as its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide and its potential off-target effects.
Méthodes De Synthèse
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with thiourea. The final step involves the reaction of the resulting carbamimidothioate with hydroiodide to yield Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide.
Applications De Recherche Scientifique
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit high affinity for the CB2 receptor, which is primarily expressed in immune cells. This makes Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide a potential candidate for the treatment of inflammatory and autoimmune diseases. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDBRQJAXNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2899042.png)
![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
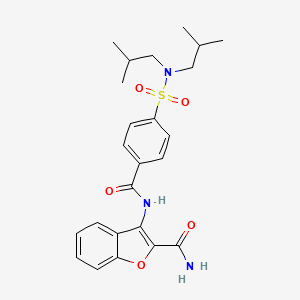
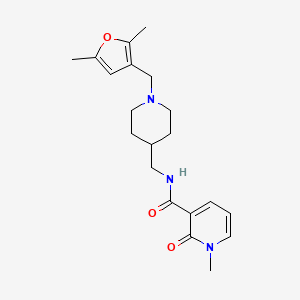
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)
![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
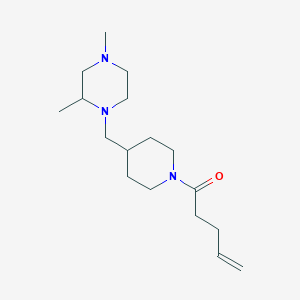
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899057.png)
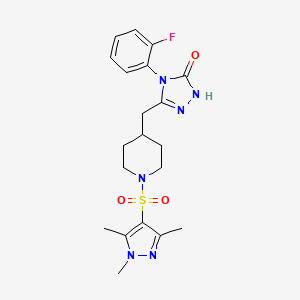
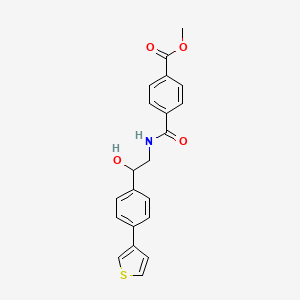
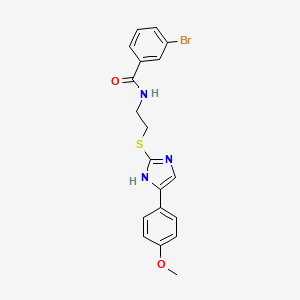

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)